2-phenoxy-N-({N'-[(1E)-[4-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide
Description
Properties
IUPAC Name |
2-[(2-phenoxyacetyl)amino]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3/c19-18(20,21)14-8-6-13(7-9-14)10-23-24-16(25)11-22-17(26)12-27-15-4-2-1-3-5-15/h1-10H,11-12H2,(H,22,26)(H,24,25)/b23-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXZGLRLZHXWHQ-AUEPDCJTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC(=O)NN=CC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activity against various cancer cell lines. For instance, similar hydrazone derivatives have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the trifluoromethyl group is believed to enhance lipophilicity and improve cellular uptake, thereby increasing efficacy against cancer cells .
2. Antimicrobial Properties
Hydrazone derivatives have been explored for their antimicrobial potential. Research indicates that modifications to the hydrazone structure can lead to significant antibacterial and antifungal activities. 2-phenoxy-N-({N'-[(1E)-[4-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide may exhibit similar properties due to its structural analogies with known antimicrobial agents.
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer properties of various hydrazone derivatives, including those similar to 2-phenoxy-N-({N'-[(1E)-[4-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide. The results demonstrated that these compounds inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values ranging from 5 to 15 μM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of hydrazone derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively. These findings suggest that modifications in the hydrazone structure can lead to enhanced antimicrobial properties .
Comparison with Similar Compounds
N′-{(E)-[2-(Allyloxy)phenyl]methylene}-2-(4-chlorophenoxy)acetohydrazide
- Structure: Shares the acetohydrazide backbone and hydrazone linker but replaces the trifluoromethylphenyl group with a 4-chlorophenoxy substituent.
- Molecular weight: 387.83 g/mol .
N,N′-((4-Fluorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) (Compound 43)
- Structure : A bis-acetamide derivative with a fluorophenyl methylidene bridge and trifluoromethylphenyl groups.
- Properties : Higher molecular weight (598.46 g/mol) due to the bis-acetamide design. The fluorophenyl group may enhance metabolic resistance compared to the single hydrazinecarbonyl linker in the target compound .
2-Phenoxy-N-[4-(4-pyridinylmethyl)phenyl]acetamide
- Structure: Retains the phenoxy-acetamide motif but lacks the hydrazinecarbonyl and trifluoromethyl groups, instead incorporating a pyridinylmethyl group.
- Properties : Reduced polarity (molecular weight 318.38 g/mol) compared to the target compound, likely impacting solubility and target selectivity .
Physicochemical Properties
Preparation Methods
Nucleophilic Substitution Using Chloroacetamide Derivatives
A mixture of 3-hydroxybenzaldehyde (20 g, 163.9 mmol) and 2-chloro-N-(aminomethyl)acetamide (26.6 g, 196.7 mmol) in acetonitrile (200 mL) undergoes reaction with potassium carbonate (45.26 g, 327.8 mmol) at 80–85°C for 12 hours. The reaction proceeds via SN2 mechanism, yielding 2-(3-formylphenoxy)-N-(aminomethyl)acetamide with 82% efficiency after recrystallization from ethyl acetate.
Key parameters:
Mitsunobu Coupling for Sterically Hindered Substrates
For substrates with bulky substituents, 2-hydroxybenzaldehyde (1 equiv), triphenylphosphine (1.2 equiv), and diethyl azodicarboxylate (1.1 equiv) are combined with N-(hydroxymethyl)acetamide in THF at 0°C. The mixture is warmed to room temperature and stirred for 24 hours, achieving 68–72% yield after silica gel chromatography.
Incorporation of Hydrazinecarbonyl Functionality
The hydrazinecarbonyl group is introduced through carbodiimide-mediated coupling or direct hydrazine substitution:
Carbodiimide-Mediated Amide Bond Formation
2-(3-Formylphenoxy)-N-(aminomethyl)acetamide (17.07 g, 72.4 mmol) is reacted with tert-butyl carbazate (9.8 g, 79.6 mmol) in dichloromethane (150 mL) using EDCI (15.2 g, 79.6 mmol) and HOBt (10.7 g, 79.6 mmol) as coupling agents. After 12 hours at 25°C, the product is isolated via aqueous workup (73% yield).
Reaction equation:
Direct Hydrazinolysis of Activated Esters
Methyl phenoxyacetate (10 g, 54.6 mmol) is treated with hydrazine hydrate (5.5 mL, 113.5 mmol) in propanol at 80°C for 10 hours. The resulting hydrazide precipitates upon cooling, yielding 8.9 g (89%) of 2-phenoxyacetohydrazide after filtration.
Schiff Base Formation with 4-(Trifluoromethyl)benzaldehyde
The final hydrazone is generated through condensation of the hydrazinecarbonyl intermediate with 4-(trifluoromethyl)benzaldehyde:
Acid-Catalyzed Condensation
A solution of 2-phenoxy-N-(hydrazinecarbonylmethyl)acetamide (5 g, 19.2 mmol) and 4-(trifluoromethyl)benzaldehyde (3.7 g, 21.1 mmol) in ethanol (50 mL) is refluxed with glacial acetic acid (0.5 mL) for 6 hours. The product crystallizes upon cooling, providing 6.8 g (85%) of the target compound.
Optimized conditions:
-
Catalyst: Acetic acid (5 mol%)
-
Solvent: Anhydrous ethanol
-
Temperature: 78°C (reflux)
-
Reaction time: 4–6 hours
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) accelerates the condensation to 30 minutes, maintaining yields at 82–84% while reducing solvent volume by 40% compared to conventional heating.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Conventional heating | 85 | 98.5 | 6 h | Scalability for batch production |
| Microwave-assisted | 83 | 97.8 | 0.5 h | Energy efficiency |
| Solvent-free grinding | 78 | 96.2 | 2 h | Reduced environmental impact |
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d6):
δ 11.32 (s, 1H, NH), 8.42 (s, 1H, CH=N), 7.85 (d, J = 8.2 Hz, 2H, ArH), 7.72 (d, J = 8.2 Hz, 2H, ArH), 6.98–7.05 (m, 3H, phenoxy), 4.52 (s, 2H, COCH2), 3.89 (s, 2H, NHCH2).
13C NMR (100 MHz, DMSO-d6):
δ 171.5 (C=O), 161.2 (C=N), 139.8 (q, J = 32.5 Hz, CF3), 129.4–125.7 (aromatic carbons), 65.3 (OCH2), 41.8 (NHCH2).
Challenges and Optimization Strategies
Hydrazone Isomerization
The E/Z isomer ratio depends on reaction conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
